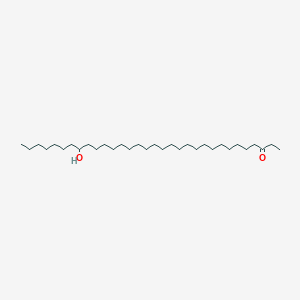![molecular formula C16H13NO B14359672 2-[(Isoquinolin-4-yl)methyl]phenol CAS No. 90136-93-9](/img/structure/B14359672.png)
2-[(Isoquinolin-4-yl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Isoquinolin-4-yl)methyl]phenol is a chemical compound that consists of an isoquinoline ring system attached to a phenol group via a methylene bridge Isoquinoline is a heterocyclic aromatic organic compound, and phenol is an aromatic compound with a hydroxyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Isoquinolin-4-yl)methyl]phenol can be achieved through several methods. One common approach involves the reaction of isoquinoline with a phenol derivative under specific conditions. For example, a palladium-catalyzed coupling reaction can be used to form the desired compound. This method typically involves the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
2-[(Isoquinolin-4-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isoquinoline ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction process.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
2-[(Isoquinolin-4-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(Isoquinolin-4-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the isoquinoline ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities.
類似化合物との比較
Similar Compounds
Isoquinoline: A structural isomer of quinoline with similar aromatic properties.
Phenol: A simple aromatic compound with a hydroxyl group.
Quinoline: An aromatic heterocyclic compound similar to isoquinoline.
Uniqueness
2-[(Isoquinolin-4-yl)methyl]phenol is unique due to the combination of the isoquinoline and phenol moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
90136-93-9 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
2-(isoquinolin-4-ylmethyl)phenol |
InChI |
InChI=1S/C16H13NO/c18-16-8-4-2-5-12(16)9-14-11-17-10-13-6-1-3-7-15(13)14/h1-8,10-11,18H,9H2 |
InChIキー |
LOXCBQLLZUPFDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC=C2CC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
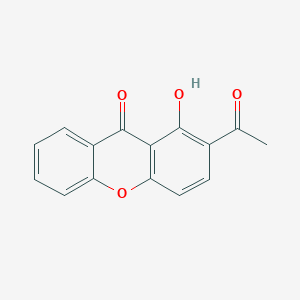
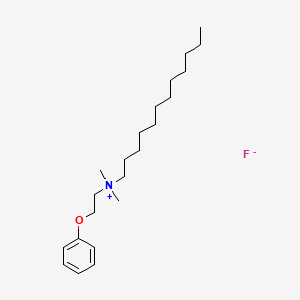
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
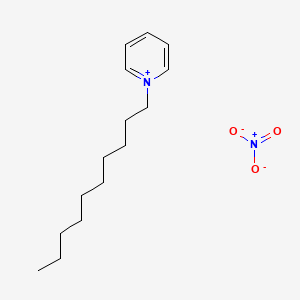
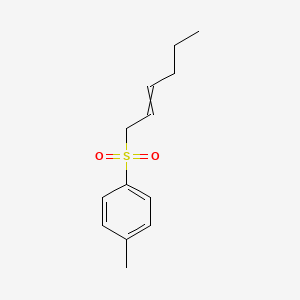
amino}ethyl acetate](/img/structure/B14359618.png)
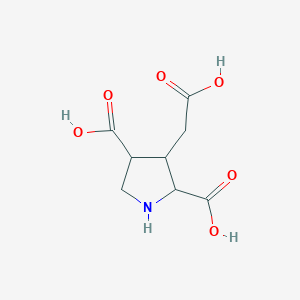
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)
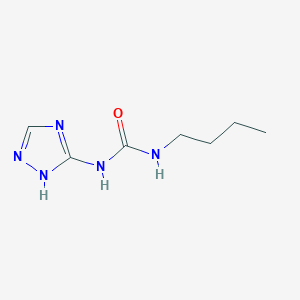
![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)
